(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
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Scientific Research Applications
Structural Analyses and Chemical Properties
Research on isomorphous structures, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, demonstrates the significance of studying the chlorine-methyl (Cl-Me) exchange rule and the impact of disorder on structural determination. These studies can offer insights into the synthesis strategies and structural characterization of complex molecules, potentially applicable to the compound of interest (Rajni Swamy et al., 2013).
Synthesis of Isoxazole Derivatives
Research into the synthesis of isoxazole derivatives, such as 5-Amino-3-(pyrrol-2-yl)isoxazoles, highlights the chemical reactivity and potential for producing various bioactive molecules. These synthetic methodologies could be relevant for generating derivatives of (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone for further biological evaluation or material science applications (Sobenina et al., 2005).
Novel Bioactivation Pathways
The elucidation of bioactivation pathways for isoxazole rings, including the formation of glutathione adducts following isoxazole ring opening, is crucial for understanding the metabolic fate of such compounds in biological systems. This research is particularly relevant for pharmaceutical chemistry and toxicology studies, indicating potential metabolic transformations that this compound might undergo in vivo (Yu et al., 2011).
Anticonvulsant Activity and Sodium Channel Blockade
Investigations into the anticonvulsant activity of compounds, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, shed light on their potential therapeutic uses. By evaluating the influence on sodium channels, such studies can guide the development of new pharmaceutical agents, suggesting a possible area of application for the target compound in the treatment of neurological disorders (Malik & Khan, 2014).
Molecular Docking and Anticancer Activity
The synthesis and evaluation of novel heterocyclic compounds for their anticancer and antimicrobial activities, including molecular docking studies, represent a critical area of research in drug discovery. This approach could be applicable to derivatives of this compound, providing insights into their potential as anticancer agents (Katariya et al., 2021).
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with cellular processes .
Biochemical Pathways
The biochemical pathways affected by isoxazole derivatives can be diverse, depending on their specific targets and modes of action .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of isoxazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-9-6-12(20-24-9)14(22)21-5-3-11(8-21)23-13-7-10(2-4-19-13)15(16,17)18/h2,4,6-7,11H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFIKNPEQYXAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.